molecular formula C12H19NO3 B2956689 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one CAS No. 2305568-41-4

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one

Cat. No. B2956689
CAS RN: 2305568-41-4
M. Wt: 225.288
InChI Key: KWYGKRKBHBLCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one, also known as HMAO, is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These effects may lead to improved cognitive function and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one in lab experiments is its unique chemical structure, which may allow for the development of novel drugs and therapies. However, the complex synthesis process and limited availability of this compound may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one. One area of interest is the development of new drugs and therapies for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one is a complex process that involves several steps. The initial step involves the reaction of 4-formyl-1,3-dioxolan-2-one with 1,2-diaminopropane to form a spirocyclic intermediate. This intermediate is then reacted with acrolein to form the final product, this compound.

Scientific Research Applications

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one has potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. This compound has been shown to exhibit inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the regulation of neurotransmitters and have been implicated in several neurological disorders, including Alzheimer's disease.

properties

IUPAC Name

1-[4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(15)13-7-10(8-14)12(9-13)3-5-16-6-4-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYGKRKBHBLCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C2(C1)CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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